8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a trifluoromethyl group at the 6th position on the triazolo[1,5-a]pyridine ring system. It has a molecular formula of C7H3BrF3N3 and a molecular weight of 266.02 g/mol .
Scientific Research Applications
8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a building block in the synthesis of various biologically active compounds. In medicinal chemistry, it serves as a scaffold for the development of drugs targeting specific enzymes and receptors. Additionally, it is utilized in the study of molecular interactions and mechanisms of action of potential therapeutic agents .
Future Directions
The [1,2,4]triazolo[1,5-a]pyridine scaffold, to which “8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine” belongs, has shown versatility in drug design . It’s expected that many novel applications of [1,2,4]triazolo[1,5-a]pyridine derivatives, including trifluoromethylpyridines, will be discovered in the future .
Preparation Methods
The synthesis of 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This eco-friendly method utilizes microwave irradiation to facilitate the reaction, resulting in the formation of the target compound in a short reaction time. The optimal reaction conditions involve using enaminonitriles and benzohydrazides in dry toluene at 140°C .
Chemical Reactions Analysis
8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Mechanism of Action
The mechanism of action of 8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
8-Bromo[1,2,4]triazolo[1,5-a]pyridine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
6-Bromo-8-fluoro[1,2,4]triazolo[1,5-a]pyridine: The presence of a fluorine atom instead of a trifluoromethyl group can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-6(5)12-3-13-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPBLFALLZDQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656839 | |
Record name | 8-Bromo-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170302-00-7 | |
Record name | 8-Bromo-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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